Belinostat glucuronide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Belinostat glucuronide-d5 is a derivative of belinostat, a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase (HDAC) enzymes. Belinostat has been developed for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) and has received approval for this indication . The glucuronide-d5 form is a labeled compound used in pharmacokinetic studies to understand the metabolism and excretion of belinostat .
Preparation Methods
Synthetic Routes and Reaction Conditions
Belinostat glucuronide-d5 is synthesized through the glucuronidation of belinostat. The process involves the use of human liver microsomes (HLMs) and uridine diphosphate glucuronic acid (UDPGA) as a cofactor . The reaction conditions typically include incubation at 37°C for a specified period to ensure complete conversion .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors and optimized conditions to maximize yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Belinostat glucuronide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, belinostat.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Belinostat glucuronide-d5 has several scientific research applications:
Chemistry: Used in studies to understand the metabolic pathways and stability of belinostat.
Biology: Employed in cellular assays to investigate the effects of belinostat on gene expression and protein acetylation.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of belinostat.
Industry: Applied in the development of new HDAC inhibitors and related compounds for therapeutic use
Mechanism of Action
Belinostat glucuronide-d5 exerts its effects by inhibiting the activity of histone deacetylase (HDAC) enzymes. This inhibition prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins, leading to the accumulation of acetylated histones and other proteins . This results in increased expression of tumor-suppressor genes, induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Vorinostat: Another HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: An HDAC inhibitor used in combination with other drugs for the treatment of multiple myeloma.
Romidepsin: An HDAC inhibitor used for the treatment of cutaneous and peripheral T-cell lymphoma.
Uniqueness
Belinostat glucuronide-d5 is unique due to its specific labeling, which allows for detailed pharmacokinetic studies. Its ability to inhibit multiple classes of HDAC enzymes makes it a versatile compound in cancer therapy .
Properties
Molecular Formula |
C21H22N2O10S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enoyl]amino]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O10S/c24-15(22-33-21-18(27)16(25)17(26)19(32-21)20(28)29)10-9-12-5-4-8-14(11-12)34(30,31)23-13-6-2-1-3-7-13/h1-11,16-19,21,23,25-27H,(H,22,24)(H,28,29)/b10-9+/t16-,17-,18+,19-,21-/m0/s1/i1D,2D,3D,6D,7D |
InChI Key |
FZFPHALYAMPZAH-CSOYGYGYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NOC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.